molecular formula C18H24N8O3S B2942673 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886901-95-7

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2942673
CAS No.: 886901-95-7
M. Wt: 432.5
InChI Key: XFNMZMPGWRVNQI-UHFFFAOYSA-N
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Description

This compound belongs to the triazolotriazine class, characterized by a fused bicyclic core of triazole and triazine rings. Its structure includes a sulfanylacetamide linker and a 3,4-dimethoxyphenyl substituent, which likely modulates its physicochemical and biological properties.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O3S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)30-10-14(27)21-11-7-8-12(28-3)13(9-11)29-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNMZMPGWRVNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolotriazine core, followed by the introduction of ethylamino groups and the attachment of the dimethoxyphenylacetamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino groups or the sulfanyl group. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. .

Scientific Research Applications

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolotriazine core and ethylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other triazolotriazine derivatives, differing primarily in substituent groups. Below is a comparative analysis based on available

Compound Key Substituents Molecular Weight Notable Properties
2-{[5,7-bis(ethylamino)-triazolo-triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide (Target Compound) 3,4-dimethoxyphenyl, ethylamino groups ~428.5 g/mol* Enhanced lipophilicity due to methoxy groups; potential CNS activity
N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)triazolo-triazin-3-yl]sulfanyl}acetamide (CAS 898443-66-8) 4-acetamidophenyl, ethylamino groups 429.5 g/mol Moderate solubility in polar solvents; possible kinase inhibition
2-{[5,7-diethyl-triazolo-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl, ethyl groups ~412.4 g/mol Higher metabolic stability; fluorophenyl enhances binding to hydrophobic pockets

Notes:

  • Solubility : The acetamido group in CAS 898443-66-8 enhances aqueous solubility (predicted logS = -3.2) versus the target compound (logS ≈ -4.1), which may limit bioavailability .
  • Bioactivity: Ethylamino groups at positions 5 and 7 are conserved across analogues, suggesting a shared mechanism of action, possibly as ATP-competitive inhibitors in kinase pathways.

Research Findings and Limitations

  • In Silico Studies : Molecular docking suggests the target compound binds to CDK2 (cyclin-dependent kinase 2) with a ΔG of -9.8 kcal/mol, comparable to CAS 898443-66-8 (-9.5 kcal/mol) .
  • Experimental Gaps: No in vivo data are available for the target compound, whereas CAS 898443-66-8 shows moderate antitumor activity in murine models (IC₅₀ = 8.2 μM against HeLa cells) .
  • Safety Profile : The dimethoxyphenyl group may introduce hepatotoxicity risks, as seen in structurally related compounds with aromatic methoxy substituents.

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a triazole moiety linked to an acetanilide derivative. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₈H₂₁N₇O₃S
Molecular Weight415.47 g/mol
CAS Number397266-64-7

Antimicrobial Activity

The triazole family is also recognized for its antimicrobial properties. Compounds with similar structures have been reported to possess broad-spectrum antibacterial and antifungal activities . For example, research into related triazole derivatives revealed significant inhibitory effects against pathogenic bacteria and fungi.

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory and analgesic effects. Triazole derivatives have been associated with inhibition of COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes . The ability to modulate these pathways may provide therapeutic benefits in conditions characterized by inflammation.

Case Studies

  • Anticancer Screening : In a study involving a library of triazole compounds, several candidates were screened for their efficacy against multicellular spheroids representing solid tumors. The results indicated promising candidates that could serve as lead compounds for further development .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various triazole derivatives against common pathogens. The findings underscored the effectiveness of these compounds in inhibiting bacterial growth compared to standard antibiotics .

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